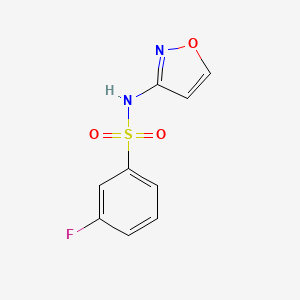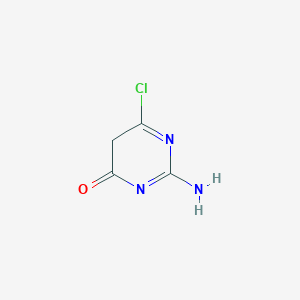
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide, commonly known as DPA-714, is a novel radioligand that binds with high affinity to the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is highly expressed in microglia, astrocytes, and other immune cells. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders.
作用機序
DPA-714 binds to the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide on the surface of microglia and other immune cells. Upon binding, it induces a conformational change in the protein, which leads to the activation of downstream signaling pathways. This activation results in the production and release of proinflammatory cytokines and chemokines, which contribute to the development and progression of neuroinflammatory diseases.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to induce the production of reactive oxygen species and to activate the inflammasome pathway, which is involved in the production of proinflammatory cytokines. In addition, it has been shown to induce the expression of genes involved in the regulation of apoptosis and cell proliferation.
実験室実験の利点と制限
DPA-714 has several advantages for use in laboratory experiments. It is highly specific for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide and has a high affinity for the protein, which makes it a useful tool for studying microglial activation. It is also relatively easy to synthesize and can be labeled with various radioisotopes for use in imaging studies.
One limitation of DPA-714 is that it is not specific for microglia and also binds to other immune cells, such as astrocytes. This can make it difficult to distinguish between the different cell types in imaging studies. In addition, the use of radiolabeled compounds can be expensive and require specialized equipment and expertise.
将来の方向性
There are several future directions for the use of DPA-714 in scientific research. One area of interest is the development of new imaging techniques that can more accurately distinguish between microglia and other immune cells. Another area of interest is the use of DPA-714 as a therapeutic agent for the treatment of neuroinflammatory diseases. Finally, there is ongoing research into the role of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide in the regulation of immune cell function and the development of new compounds that can modulate its activity.
合成法
DPA-714 can be synthesized by reacting 2-fluoroacetophenone with 3,5-dimethylpyrazole in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to yield the final product.
科学的研究の応用
DPA-714 has been used extensively in scientific research for its potential use in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and brain tumors. It has been shown to be a highly specific and sensitive marker for microglial activation, which is a hallmark of neuroinflammation.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-7-10(2)17(16-9)8-13(18)15-12-6-4-3-5-11(12)14/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNNTFQNZDPNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)

![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)

![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)
![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)
